molecular formula C16H14N4O2 B7478846 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea

1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea

Cat. No. B7478846
M. Wt: 294.31 g/mol
InChI Key: NZXOJYLMFOIFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea, also known as MIQ, is a small molecule inhibitor that has been found to have potential applications in medical research. MIQ is a synthetic compound that is currently being studied for its ability to inhibit certain enzymes and pathways in the body.

Mechanism of Action

1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea works by inhibiting the activity of certain enzymes, including the enzyme AKT, which is involved in cell growth and survival. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to inhibit the activity of the enzyme JAK2, which is involved in the signaling pathway that leads to inflammation. By inhibiting these enzymes, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea can slow down or stop the growth and proliferation of cancer cells, as well as reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to have a number of biochemical and physiological effects. In addition to inhibiting the activity of certain enzymes, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In terms of physiological effects, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to reduce tumor growth in animal models, as well as reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to have a high degree of selectivity for certain enzymes, which means that it can target specific pathways in the body. One limitation of using 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea in lab experiments is that it is still in the early stages of research, and more studies are needed to fully understand its potential applications.

Future Directions

There are a number of future directions for research on 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea. One area of research could be to explore the potential use of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis. Another area of research could be to develop new analogs of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea that have improved selectivity and efficacy. Additionally, more studies are needed to fully understand the mechanism of action of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea and its potential applications in medical research.
In conclusion, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea is a synthetic compound that has potential applications in medical research. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to inhibit the activity of certain enzymes and pathways in the body, which could make it useful in the treatment of cancer and inflammatory diseases. While more research is needed to fully understand the potential applications of 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea, it is clear that this compound has the potential to be a valuable tool in medical research.

Synthesis Methods

1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea is a synthetic compound that can be prepared through a multi-step process. The first step involves the synthesis of 2-methyl-1-oxoisoquinoline-4-carboxylic acid, which is then reacted with thionyl chloride to form 2-methyl-1-oxoisoquinoline-4-carbonyl chloride. This intermediate is then reacted with 2-aminopyridine to form the final product, 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea.

Scientific Research Applications

1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been found to have potential applications in medical research, particularly in the area of cancer research. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(2-methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-20-10-13(11-6-2-3-7-12(11)15(20)21)18-16(22)19-14-8-4-5-9-17-14/h2-10H,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXOJYLMFOIFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-1-oxoisoquinolin-4-yl)-3-pyridin-2-ylurea

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